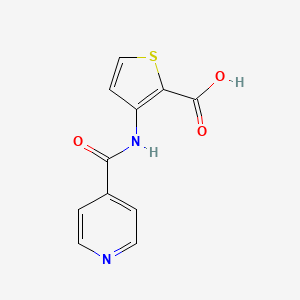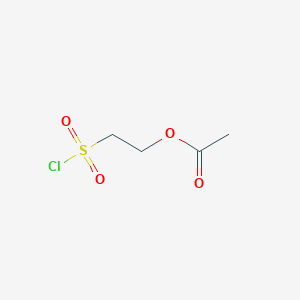
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((5-(o-tolyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole rings and the pyridinone ring in separate steps, followed by their connection via a methylene bridge. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the two oxadiazole rings and the pyridinone ring. The exact structure would depend on the specific arrangement of these rings and the presence of any additional functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the oxadiazole and pyridinone rings. These rings could potentially undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and pyridinone rings could potentially influence its solubility, melting point, and boiling point .Scientific Research Applications
Structural and Coordination Properties
Research into oxadiazol-pyridine ligands, closely related to the chemical structure , highlights their versatility in forming coordination polymers with diverse structural properties. These polymers exhibit potential in various applications, including luminescent sensing for environmental pollutants. A study demonstrates how oxadiazol-pyridine derivatives can form coordination polymers with metals like Cd, Cu, and Ag, resulting in structures with unique magnetic and luminescent properties. Specifically, a coordination polymer based on these ligands showed highly sensitive luminescence sensing for Cr2O7^2− ions in aqueous solutions, indicating potential environmental monitoring applications (Ding et al., 2017).
Antimicrobial and Anticancer Activities
The bioactive potential of oxadiazole compounds is a significant area of research, with various derivatives exhibiting antimicrobial and anticancer activities. Studies on 1,3,4-oxadiazoles, similar to the compound in focus, have reported promising antimicrobial properties against a range of bacterial strains. Moreover, certain derivatives have been evaluated for their anticancer activity, highlighting the therapeutic potential of these compounds in treating various cancers. For example, a study synthesizing substituted 1,3,4-oxadiazolyl tetrahydropyridines explored their potential as anticancer agents, providing insights into the structure-activity relationships that could guide future drug development (Redda & Gangapuram, 2007).
Electronic and Optical Properties
The electronic and optical properties of oxadiazole derivatives are also noteworthy, with research focusing on their potential in materials science. Density Functional Theory (DFT) and Time-Dependent DFT studies have investigated the internal rotations and theoretical UV spectra of isomeric oxadiazoles, contributing to the understanding of their photophysical properties. Such studies suggest applications in the development of advanced materials for electronics and photonics, where the tunability of electronic and optical characteristics is crucial (Eshimbetov et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-11-6-3-4-7-13(11)16-20-15(22-26-16)10-23-9-5-8-14(18(23)24)17-19-12(2)21-25-17/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVXKGITJAPISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CN3C=CC=C(C3=O)C4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((5-(o-tolyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

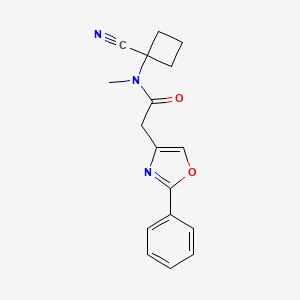
![Methyl 2-[6-methylsulfonyl-2-(2-naphthalen-1-ylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457748.png)


![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2457751.png)
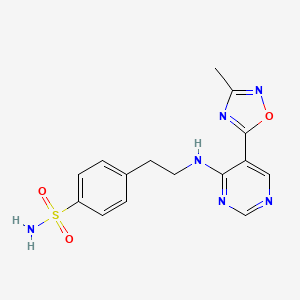
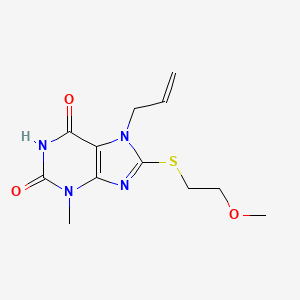
![2-Chloro-N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)propanamide](/img/structure/B2457755.png)
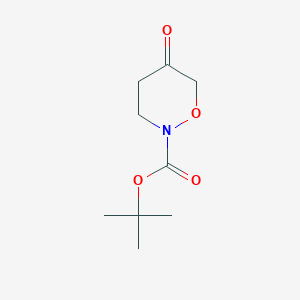

![7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2457761.png)
![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2457762.png)
